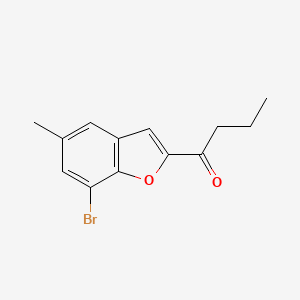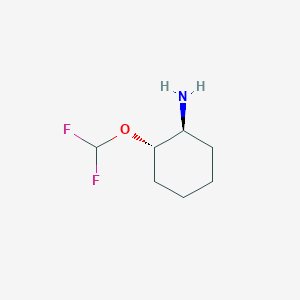
2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine and a fluorine atom attached to a benzene ring, along with a methyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a suitable aromatic precursor. One common method involves the use of 2-bromo-3-fluorophenol as a starting material. The synthetic route may include the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions. These methods often utilize specialized equipment to ensure the safety and efficiency of the reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are typically carried out under acidic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride, and the reactions are typically carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted aromatic compounds with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: The major products include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: The major products include alcohols or other reduced derivatives of the carboxylic acid group.
Aplicaciones Científicas De Investigación
2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting the compound’s biological activity.
Comparación Con Compuestos Similares
2-(2-Bromo-3-fluorophenyl)-2-methylpropanoic acid can be compared with other similar compounds, such as:
2-Bromo-3-fluorophenol: This compound lacks the carboxylic acid group and has different chemical properties and reactivity.
2-(2-Bromo-3-fluorophenyl)acetic acid: This compound has a different alkyl chain length, affecting its chemical properties and applications.
2-Bromo-3-fluorobenzoic acid: This compound has a different substitution pattern on the aromatic ring, influencing its reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H10BrFO2 |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
2-(2-bromo-3-fluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)6-4-3-5-7(12)8(6)11/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
KPFDBOOHEAOMCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C(=CC=C1)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
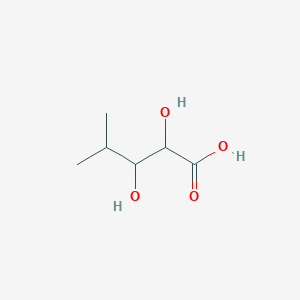
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
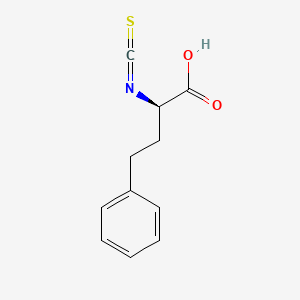
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
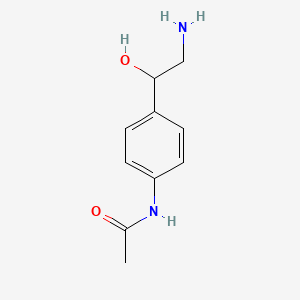
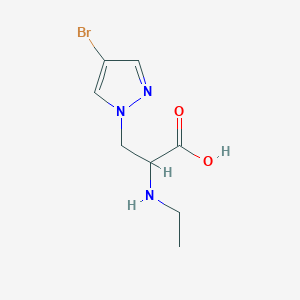
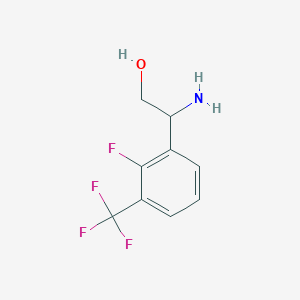
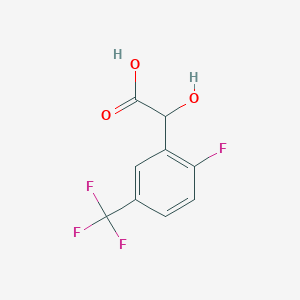

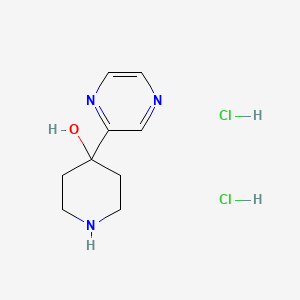
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)
